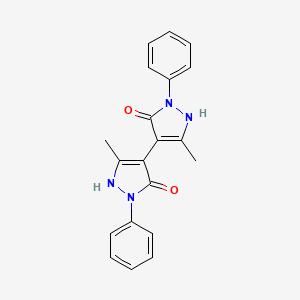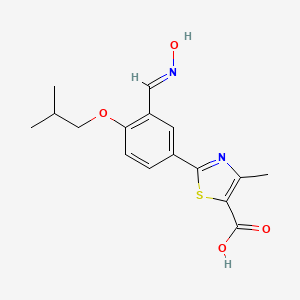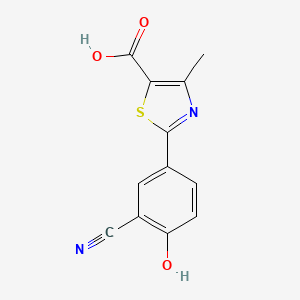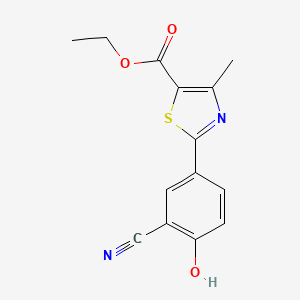
Jaboticabin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaboticabin is a depside found in the Jabuticaba plant (Myrciaria cauliflora), which is an edible fruit common in Brazil . The peel of the fruit is the major source of Jaboticabin . The fruit is rich in anthocyanins and polyphenols . The main anthocyanin is cyanidin-3-O-glucoside .
Synthesis Analysis
Jaboticabin has been successfully synthesized in the laboratory . The extraction of bioactive compounds from Jabuticaba peel was carried out using water as a solvent . The application of ultrasound at 25 kHz favored the extraction of both compounds .
Molecular Structure Analysis
The molecular structure of Jaboticabin was determined by detailed analysis of their mass spectral fragmentation patterns . The main anthocyanin (cyanidin-3-O-glucoside) and the main polyphenol (ellagic acid) from Jabuticaba peel were extracted and quantified by LC–MS and HPLC .
Chemical Reactions Analysis
Lowering the pH increased the extraction of the anthocyanin and had only slight effect on the extraction of ellagic acid . Over processing led to the sonochemical-induced hydrolysis of cyanidin-3-O-glucoside and ellagic acid .
Physical And Chemical Properties Analysis
The highest yield of bioactive compounds was attained at 25 kHz, 20 min of extraction and pH 1.5 . The new mathematical model considered the mass transfer between the powder and the liquid media, and the sonochemical-induced hydrolysis of the compound .
Applications De Recherche Scientifique
Anti-Inflammatory Activity for Respiratory Diseases
Jaboticabin, a compound found in Jaboticaba (Myrciaria cauliflora), has shown promising results in anti-inflammatory activities, particularly for chronic obstructive pulmonary disease (COPD). The fruit's peel is a major source of jaboticabin, and it exhibits antiradical activity, inhibiting the production of the chemokine interleukin-8, which is crucial in treating respiratory diseases like COPD (Zhao et al., 2019).
Antioxidant and Antiradical Activities
Jaboticabin demonstrates significant antioxidant and antiradical activities. These properties are particularly beneficial in neutralizing free radicals and reducing oxidative stress, which can contribute to various chronic diseases. The ellagic acid derivative found in jaboticaba, similar to jaboticabin, also shows these activities, highlighting the potential of jaboticabin as a natural antioxidant agent (Zhao et al., 2019).
Anti-Cancer Properties
In addition to its anti-inflammatory and antioxidant effects, jaboticabin has shown potential in cancer treatment. It was found to be cytotoxic against colon cancer cell lines, suggesting its role in inhibiting cancer cell growth and proliferation. This indicates a promising avenue for developing natural cancer therapies using jaboticabin (Reynertson et al., 2006).
Application in Food and Nutraceutical Products
Jaboticabin, due to its health-promoting properties, is also being explored for its application in food products. Its high antioxidant content makes it a valuable ingredient for developing functional foods and nutraceuticals, contributing to overall health and well-being (Inada et al., 2021).
Potential in Treating Obesity and Metabolic Disorders
Studies have shown that jaboticabin-rich extracts can aid in the treatment of obesity and associated metabolic disorders. This includes reducing obesity parameters, improving insulin resistance, and reducing hepatic fat accumulation. The compound's natural anti-inflammatory and antioxidant properties contribute to these beneficial effects (Lenquiste et al., 2019).
Cardiovascular Health Benefits
Jaboticabin may also play a role in cardiovascular health. Its antioxidant properties are beneficial in preventing and treating heart diseases. It can attenuate cardiac remodeling after myocardial infarction, reducing inflammation and oxidative stress in the heart, thus offering protective benefits against heart diseases (Silva et al., 2022).
Mécanisme D'action
Propriétés
Numéro CAS |
911315-93-0 |
|---|---|
Formule moléculaire |
C16H14O8 |
Poids moléculaire |
334.29 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)










